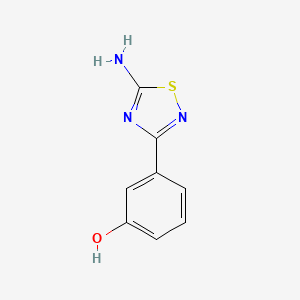

N-Methyl-1H-pyrazole-4-carboxamide

Descripción general

Descripción

N-Methyl-1H-pyrazole-4-carboxamide is a compound with the CAS Number: 1154383-52-4 . It has a molecular weight of 125.13 . The IUPAC name for this compound is N-methyl-1H-pyrazole-4-carboxamide . It is a solid at room temperature .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds involved multi-step reactions from ethyl acetoacetate and triethyl orthoformate .Molecular Structure Analysis

The molecular structure of N-Methyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR, and HRMS . The InChI code for this compound is 1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) .Chemical Reactions Analysis

Pyrazole-4-carboxamides have been synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate . In one study, a series of novel N-methyl-substituted pyrazole carboxamide derivatives were obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Physical And Chemical Properties Analysis

N-Methyl-1H-pyrazole-4-carboxamide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Summary of the Application

N-Methyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested for their antifungal activities . These compounds have been bioassayed in vitro against three kinds of phytopathogenic fungi (Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica) .

Methods of Application

The compounds were synthesized and characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis . They were then tested in vitro against the mentioned fungi .

Results or Outcomes

Some of the synthesized N-Methyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .

2. Antiproliferative Agents

Summary of the Application

N-Methyl-substituted pyrazole carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against the human cervical cancer cell line (HeLa) .

Methods of Application

The compounds were synthesized by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . They were characterized using 1H NMR, 13C NMR, FT-IR, mass spectroscopy techniques . The antiproliferative activities of these molecules were evaluated using the xCELLigence system (Real-Time Analyzer) .

Results or Outcomes

Compound 16 showed the highest activity among the synthesized compounds with 64.10%, while the starting compound 4 showed the highest at all with 80.82% .

3. Fungicide Candidates

Summary of the Application

A series of novel pyrazole-4-carboxamides were designed and synthesized as potential fungicide candidates . These compounds were tested against Alternaria solani .

Methods of Application

The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS . They were then tested against Alternaria solani .

Results or Outcomes

Four compounds (8g, 8j, 8o, and 8s) exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . Compound 8j displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

4. α1 Adrenoceptor Antagonists

Summary of the Application

N-Methyl-1H-pyrazole-4-carboxamide is used to synthesize heteroaryl (fluorophenyl)piperidinylindoles as α1 adrenoceptor antagonists .

Methods of Application

The compound is used in the synthesis of heteroaryl (fluorophenyl)piperidinylindoles .

Results or Outcomes

The synthesized compounds act as α1 adrenoceptor antagonists .

5. Glucokinase Activators

Summary of the Application

N-Methyl-1H-pyrazole-4-carboxamide is used to prepare quinazoline derivatives as glucokinase activators .

Methods of Application

The compound is used in the preparation of quinazoline derivatives .

Results or Outcomes

The prepared quinazoline derivatives act as glucokinase activators .

6. Inhibitors of Protein Glycation

Summary of the Application

Pyrazole derivatives, including N-Methyl-1H-pyrazole-4-carboxamide, are described as inhibitors of protein glycation . Protein glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins. It’s implicated in aging and the development of complications of diabetes mellitus.

Methods of Application

The compounds are synthesized and their inhibitory activity against protein glycation is tested .

Results or Outcomes

The synthesized compounds act as inhibitors of protein glycation .

7. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Summary of the Application

Several pyrazole-containing moieties, including N-Methyl-1H-pyrazole-4-carboxamide, have found their therapeutic application clinically as NSAIDs .

Methods of Application

The compounds are synthesized and their anti-inflammatory activity is tested .

Results or Outcomes

Safety And Hazards

The safety information for N-Methyl-1H-pyrazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the compound in a dry, cool, and well-ventilated place .

Direcciones Futuras

While the specific future directions for N-Methyl-1H-pyrazole-4-carboxamide are not mentioned in the search results, research on pyrazole derivatives continues to be a significant area of interest due to their diverse biological activities . For instance, some pyrazole-4-carboxamides have shown significant antifungal activities, suggesting potential applications in the development of new fungicides .

Propiedades

IUPAC Name |

N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHLCISBAUJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1H-pyrazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)